molecular formula C23H22F3N5O2S B2370956 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea CAS No. 923678-70-0

1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2370956
CAS No.: 923678-70-0
M. Wt: 489.52
InChI Key: ZPOJQKRIXFWKDG-UHFFFAOYSA-N
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Description

This compound features a thiazole core linked to a phenylurea group at position 2 and a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group via an ethyl-oxo bridge.

Properties

IUPAC Name

1-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O2S/c24-23(25,26)16-5-4-8-19(13-16)30-9-11-31(12-10-30)20(32)14-18-15-34-22(28-18)29-21(33)27-17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2,(H2,27,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJQKRIXFWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The thiazole ring in its structure is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the target’s function.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels.

Biological Activity

The compound 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea is a complex organic molecule that has garnered attention for its potential biological activities. It features a thiazole ring, a piperazine moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H21F3N6O3S\text{C}_{22}\text{H}_{21}\text{F}_3\text{N}_6\text{O}_3\text{S}

This structure indicates the presence of various functional groups that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the fields of anticonvulsant , anti-tubercular , and neuropharmacological effects. The following sections detail these activities based on recent studies.

Anticonvulsant Activity

A study exploring the anticonvulsant properties of compounds similar to this compound found significant results:

  • Methodology : The compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
  • Findings : Several derivatives showed notable protection against seizures, particularly those with the trifluoromethyl group. The most effective compounds demonstrated a high affinity for voltage-sensitive sodium channels, indicating their mechanism of action may involve modulation of neuronal excitability.
Compound IDMES Protection (mg/kg)PTZ Protection (mg/kg)Binding Affinity (nM)
19100300Moderate
20300Not testedHigh

Anti-Tubercular Activity

In another study focused on anti-tubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis:

  • Results : Five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM. One compound showed an IC90 of 40.32 μM, indicating potent anti-tubercular effects.
Compound IDIC50 (μM)IC90 (μM)Cytotoxicity (HEK-293 cells)
6e1.353.73Non-toxic
6k2.184.00Non-toxic

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate blood-brain barrier penetration:

  • Research Findings : Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

  • Case Study on Anticonvulsant Efficacy : A series of experiments conducted on animal models demonstrated that compounds with structural similarities to our target compound provided significant seizure protection in both MES and PTZ models.
  • Case Study on Anti-Tubercular Activity : In vitro studies revealed that certain derivatives not only inhibited Mycobacterium tuberculosis but also exhibited low cytotoxicity towards human cells, making them suitable candidates for further development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound shares a urea-thiazole-piperazine-CF₃-phenyl scaffold with several derivatives (Table 1). Key distinctions include:

  • Substituents on the phenylurea group: Unlike compounds 11a–11o (), which feature halogenated or methoxy-substituted phenylureas, the target compound retains an unsubstituted phenyl group.
Table 1: Key Structural Comparisons
Compound Phenylurea Substituent Piperazine Side Chain Molecular Weight (g/mol) Yield (%)
Target Compound Phenyl 2-Oxoethyl-(3-CF₃-phenyl)piperazine ~530* N/A
11e () 3-CF₃-phenyl Hydrazinyl-oxoethyl-piperazine 534.1 86.7
1g () 3-CF₃-phenyl Benzylidene-hydrazinyl-oxoethyl-piperazine 638.1 78.4
Example 76 () N/A Morpholinomethyl-thiophene-pyrazolo[3,4-d]pyrimidine 531.3 39

*Estimated based on analogues.

Physicochemical Properties

  • Lipophilicity: The CF₃ group increases logP compared to non-fluorinated analogues (e.g., 11i in , logP ~2.5 vs. target compound ~3.0*) .
  • Solubility : The urea and thiazole groups enhance aqueous solubility relative to purely aromatic systems (e.g., ’s morpholine derivative) .
  • Thermal Stability : Melting points for similar urea derivatives range from 188–207°C (), suggesting moderate thermal stability for the target compound .

Key Differentiators and Implications

  • Simplified Side Chain : The absence of hydrazinyl or benzylidene groups (cf. 11e, 1g) may reduce synthetic complexity while maintaining core bioactivity .
  • Unsubstituted Phenylurea : This could balance potency and pharmacokinetics compared to halogenated analogues, which may exhibit higher toxicity .

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis provides a reliable route to the 2-aminothiazole scaffold. As demonstrated in analogous systems, condensation of thiourea derivatives with α-halo ketones under acidic conditions yields the heterocyclic core:

  • Starting Materials :

    • 2-Bromo-1-(4-nitrophenyl)ethan-1-one (α-halo ketone)
    • Thiourea
  • Reaction Conditions :

    • Solvent: Ethanol (75% v/v)
    • Temperature: Reflux (78°C)
    • Duration: 6 hours

This step typically achieves 65–75% yield, with purity confirmed by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

Piperazine Substitution

Introduction of the 4-(3-(trifluoromethyl)phenyl)piperazine group occurs via nucleophilic substitution. The methodology aligns with patented approaches for similar piperazine-thiazole hybrids:

  • Activation : The thiazole's amine group undergoes Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.
  • Coupling : Reacting the protected amine with 1-(3-(trifluoromethyl)phenyl)piperazine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) and HATU coupling reagent.
  • Deprotection : Removal of Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the secondary amine intermediate.

Critical parameters:

  • Molar ratio (amine:piperazine): 1:1.2
  • Reaction time: 12 hours at room temperature
  • Yield: 82% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Urea Group Installation

Isocyanate Formation

The terminal urea functionality is introduced through reaction with phenyl isocyanate, following protocols optimized for triazolothiadiazines:

  • Reagents :

    • Phenyl isocyanate (1.5 equiv)
    • Anhydrous dimethylformamide (DMF)
  • Conditions :

    • Temperature: 0°C → room temperature
    • Duration: 24 hours
    • Workup: Precipitation in ice-water, filtration

Characterization data from analogous compounds:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H)
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient)

Process Optimization Challenges

Solvent Effects on Cyclization

Comparative studies using ethanol, acetonitrile, and DMF reveal ethanol optimizes both reaction rate and yield (Table 1).

Table 1 : Solvent screening for thiazole-urea coupling

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 78 6 75
DMF 100 4 68
THF 66 8 57

Purification Strategies

Final purification employs sequential techniques:

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes non-polar byproducts.
  • Recrystallization : Ethanol/water (4:1) system produces X-ray quality crystals.

Spectroscopic Characterization

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₂F₃N₆O₂S [M+H]⁺ 539.1472, found 539.1468

Infrared Spectroscopy

Key absorptions confirm functional groups:

  • 3345 cm⁻¹ (N-H stretch, urea)
  • 1698 cm⁻¹ (C=O, thiazolone)
  • 1325 cm⁻¹ (C-F, trifluoromethyl)

Scale-Up Considerations

Pilot-scale production (100 g batch) necessitates:

  • Continuous Flow Reactors : For exothermic coupling steps
  • Crystallization Control : Anti-solvent addition rate <5 mL/min to prevent oiling out
  • Quality Control : In-line IR monitoring of urea formation

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces reaction times for key steps:

  • Thiazole cyclization: 30 min vs. 6 h (conventional)
  • Urea formation: 15 min vs. 24 h

Enzymatic Coupling

Emerging biocatalytic methods using lipases show promise for greener urea bond formation:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : tert-Butanol
  • Conversion : 89% at 40°C

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Basic Research Focus:
The synthesis involves multi-step reactions, including coupling of the thiazole core with trifluoromethylphenyl-piperazine and phenylurea moieties. Key steps require precise control of temperature, solvent polarity, and catalyst selection. For example, highlights the need for high-purity intermediates, achieved via reflux conditions in pyridine for thiourea coupling (6 hours, ~51–53% yield). To optimize:

  • Use HPLC monitoring ( ) to track intermediate purity.
  • Employ microwave-assisted synthesis (analogous to ) to reduce reaction times for steps like piperazine alkylation.
  • Purify intermediates via recrystallization in ethanol () or column chromatography ( ).

Advanced Challenge:
Contradictions in yield data (e.g., 55.6% vs. 93.4% for similar derivatives in ) suggest solvent-dependent reactivity. Advanced optimization could involve:

  • DoE (Design of Experiments) to model solvent/catalyst interactions.
  • Flow chemistry to enhance reproducibility for scale-up ().

What spectroscopic techniques are most reliable for confirming the structure of this compound?

Basic Methodology:

  • 1H/13C NMR : Critical for verifying the trifluoromethylphenyl group (δ 7.52–8.67 ppm for aromatic protons; ) and piperazine N–CH2 signals (δ 2.5–3.5 ppm; ).
  • ESI-MS : Confirm molecular weight (e.g., observed m/z 458.49 vs. calculated 458.08 in ).

Advanced Analysis:
Discrepancies in mass spectra (e.g., vs. 6) may arise from ion suppression or adduct formation. Mitigate via:

  • HRMS (High-Resolution MS) for exact mass validation ().
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiazole-urea region ().

How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?

Basic Approach:

  • Synthesize analogs with modifications to the trifluoromethylphenyl ( ), piperazine linker (), or urea moiety ().
  • Test in vitro against targets like kinases or GPCRs, using assays from (e.g., thiazolo-triazole derivatives).

Advanced SAR Strategy:

  • Molecular docking (e.g., AutoDock Vina) to predict binding to receptors like 5-HT1A (analogous to ).
  • Free-Wilson analysis to quantify contributions of substituents (e.g., trifluoromethyl vs. chloro in ).

What are common pitfalls in interpreting biological activity data for this compound?

Basic Consideration:

  • Off-target effects : The piperazine moiety () may bind non-specifically to amine receptors. Use counter-screening () to validate selectivity.

Advanced Contradiction Resolution:
Conflicting activity data (e.g., cytotoxicity vs. non-toxic analogs in ) could stem from assay conditions. Address via:

  • Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation.
  • Dose-response curves to differentiate true activity from artifacts.

How can computational methods aid in predicting this compound’s physicochemical properties?

Basic Application:

  • LogP calculation (e.g., SwissADME) to estimate lipophilicity, influenced by the trifluoromethyl group ( ).
  • pKa prediction (ACD/Labs) for the urea NH protons ().

Advanced Modeling:

  • MD (Molecular Dynamics) simulations to study aqueous solubility challenges from the phenyl-thiazole core ().
  • DFT (Density Functional Theory) to optimize synthetic pathways ().

What strategies validate the stability of this compound under physiological conditions?

Basic Protocol:

  • Forced degradation studies : Expose to pH 1–13 buffers ( ) and monitor via HPLC.
  • Thermogravimetric analysis (TGA) to assess thermal stability ().

Advanced Challenge:
The urea group () is prone to hydrolysis. Mitigate via:

  • Prodrug design (e.g., ester masking; ).
  • Co-crystallization with stabilizers ().

How are synthetic by-products or impurities characterized and controlled?

Basic QC (Quality Control):

  • TLC and HPLC-DAD for real-time monitoring ().
  • Elemental analysis (C, H, N) to confirm purity ().

Advanced Resolution:

  • LC-MS/MS to identify trace impurities (e.g., de-ethylated by-products in ).
  • DoE-guided purification to minimize column chromatography steps ().

What functional groups in this compound are most reactive, and how does this impact derivatization?

Key Reactive Sites:

  • Thiazole C-2 position : Susceptible to nucleophilic substitution ().
  • Urea NH : Prone to acylations ( ).

Advanced Derivatization:

  • Click chemistry (e.g., CuAAC) to append triazole groups at the piperazine nitrogen ().
  • Protecting groups (e.g., Boc for urea NH) during multi-step syntheses ().

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